molecular formula C20H13BrN2O2S B11514408 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone

2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone

Cat. No.: B11514408
M. Wt: 425.3 g/mol
InChI Key: CJTZNHKIJYMXAU-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is a complex organic compound with the molecular formula C20H13BrN2O2S and a molecular weight of 425.3 g/mol . This compound features a bromophenyl group, an oxadiazole ring, and a naphthyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the oxadiazole derivative with a thiol compound.

    Attachment of the Naphthyl Group: The final step involves the attachment of the naphthyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C20H13BrN2O2S

Molecular Weight

425.3 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-naphthalen-1-ylethanone

InChI

InChI=1S/C20H13BrN2O2S/c21-15-8-3-7-14(11-15)19-22-23-20(25-19)26-12-18(24)17-10-4-6-13-5-1-2-9-16(13)17/h1-11H,12H2

InChI Key

CJTZNHKIJYMXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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